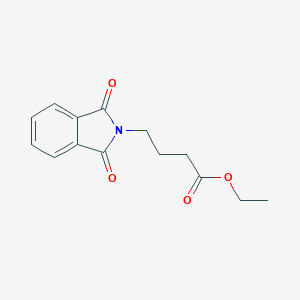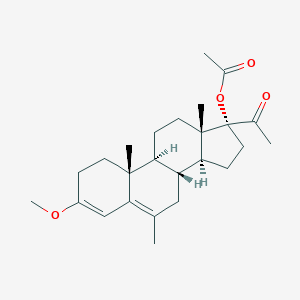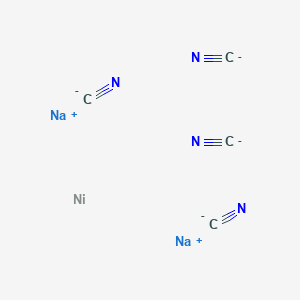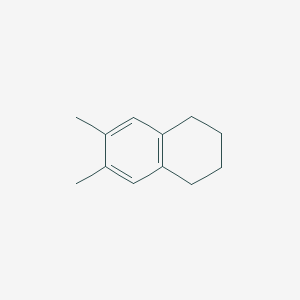
6,7-Dimethyltetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyltetralin, also known as DMT, is a chemical compound that belongs to the family of tetralin derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug development.
Mécanisme D'action
The mechanism of action of 6,7-Dimethyltetralin is primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to selectively activate the D2 and D3 dopamine receptors, leading to an increase in dopamine neurotransmission. This, in turn, results in a range of biochemical and physiological effects, including improved motor function, enhanced cognitive performance, and reduced anxiety and depression.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6,7-Dimethyltetralin are primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to improve motor function by enhancing dopamine neurotransmission in the basal ganglia, a region of the brain that is involved in the control of movement. It has also been shown to enhance cognitive performance by improving working memory and attentional processes. Additionally, it has been found to reduce anxiety and depression by modulating the activity of the brain's reward system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7-Dimethyltetralin in lab experiments is its selective activation of dopamine receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. Additionally, its high yield and purity make it a reliable and cost-effective tool for scientific research. However, one of the main limitations of using 6,7-Dimethyltetralin is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the scientific research of 6,7-Dimethyltetralin. One potential area of investigation is its potential as a drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. Another area of interest is its potential as a scaffold for designing novel drugs with improved pharmacological properties. Additionally, further research is needed to understand its mechanism of action and its potential for modulating other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 6,7-Dimethyltetralin involves the reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 6,7-Dimethyltetralin in high yield and purity.
Applications De Recherche Scientifique
6,7-Dimethyltetralin has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In neuroscience, it has been used as a tool for studying the function of dopamine receptors and their role in the brain's reward system. In drug development, it has been explored as a scaffold for designing novel drugs with improved pharmacological properties.
Propriétés
Numéro CAS |
1076-61-5 |
|---|---|
Nom du produit |
6,7-Dimethyltetralin |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
6,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
MHPANBVNWFIJJM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCC2)C=C1C |
SMILES canonique |
CC1=CC2=C(CCCC2)C=C1C |
Point d'ébullition |
252.0 °C |
melting_point |
10.0 °C |
Autres numéros CAS |
1076-61-5 |
Synonymes |
6,7-Dimethyltetralin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



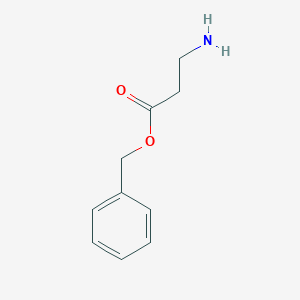

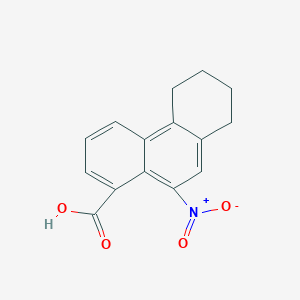
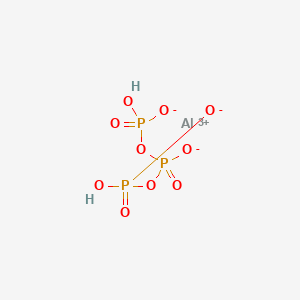
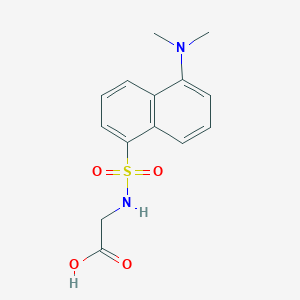
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
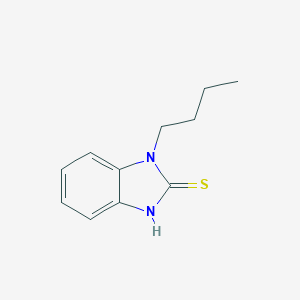
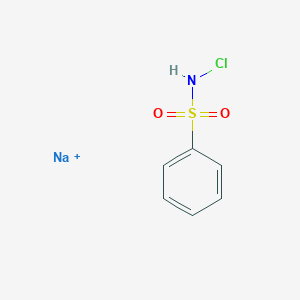
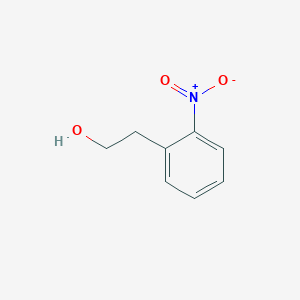
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
